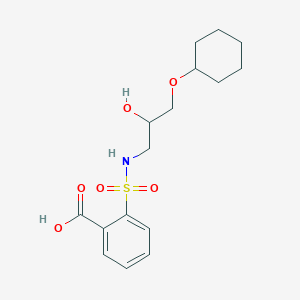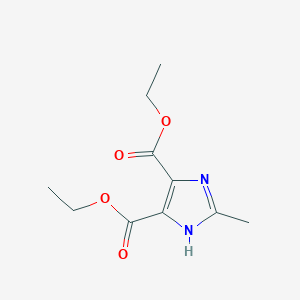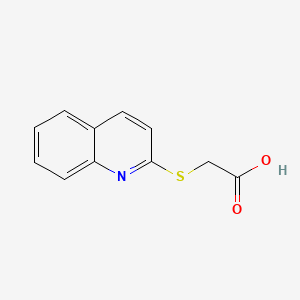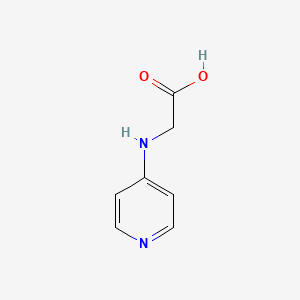![molecular formula C11H9ClN2O4 B1297329 [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid CAS No. 62848-53-7](/img/structure/B1297329.png)
[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid: is a chemical compound that features a unique structure combining a chlorinated phenyl ring with an imidazolidinone moiety and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid typically involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the imidazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated imidazolidinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic applications. These include treatments for bacterial infections and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes and other key proteins involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
[1-(4-Bromo-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid: Similar structure but with a bromine atom instead of chlorine.
[1-(4-Methyl-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential as a bioactive molecule compared to its analogs .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c12-6-1-3-7(4-2-6)14-10(17)8(5-9(15)16)13-11(14)18/h1-4,8H,5H2,(H,13,18)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPITICNQWATG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(NC2=O)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978565 |
Source


|
| Record name | [1-(4-Chlorophenyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62848-53-7 |
Source


|
| Record name | 4-Imidazolidineacetic acid, 1-(4-chlorophenyl)-2,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062848537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(4-Chlorophenyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)



![1,4-Diazabicyclo[3.2.2]nonane](/img/structure/B1297267.png)
![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)
![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)




